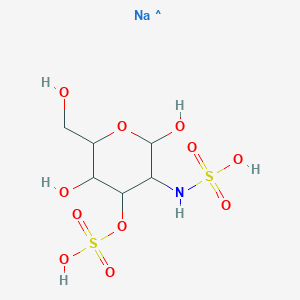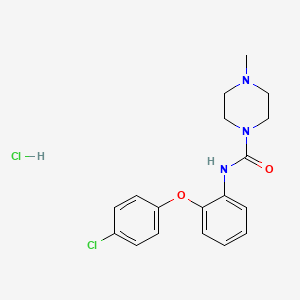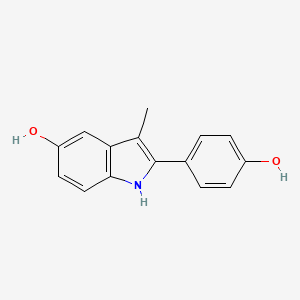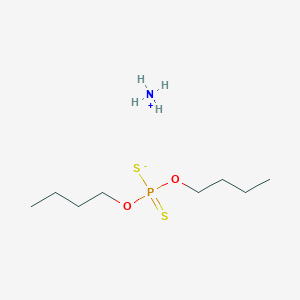
(10R)-Hepoxilin B3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10R)-Hepoxilin B3 is a bioactive lipid derived from arachidonic acid. It belongs to the family of hepoxilins, which are known for their role in various physiological processes, including inflammation and cell signaling. Hepoxilins are characterized by their unique structure, which includes an epoxide group and multiple hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (10R)-Hepoxilin B3 typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce oxygen into specific positions of the arachidonic acid molecule, leading to the formation of the epoxide and hydroxyl groups characteristic of hepoxilins.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis and the need for specific enzymes. advances in biotechnology and enzyme engineering may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions: (10R)-Hepoxilin B3 undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form dihydroxy derivatives.
Reduction: The hydroxyl groups can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides are commonly used in substitution reactions.
Major Products Formed:
Dihydroxy derivatives: from oxidation.
Alcohols: from reduction.
Esters or ethers: from substitution reactions.
Aplicaciones Científicas De Investigación
(10R)-Hepoxilin B3 has several scientific research applications, including:
Chemistry: Used as a model compound to study lipid oxidation and epoxide chemistry.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes such as inflammation and apoptosis.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and its role in modulating immune responses.
Mecanismo De Acción
The mechanism of action of (10R)-Hepoxilin B3 involves its interaction with specific receptors and enzymes in the body. It is known to modulate the activity of ion channels and influence the production of other bioactive lipids. The compound exerts its effects through the activation of signaling pathways that regulate inflammation and cell survival.
Comparación Con Compuestos Similares
(10S)-Hepoxilin B3: Another isomer of hepoxilin B3 with similar biological activities but different stereochemistry.
Hepoxilin A3: A related compound with distinct structural features and biological functions.
Leukotrienes: Bioactive lipids derived from arachidonic acid with roles in inflammation and immune responses.
Uniqueness: (10R)-Hepoxilin B3 is unique due to its specific stereochemistry and the presence of both epoxide and hydroxyl groups. This combination of structural features contributes to its distinct biological activities and its potential as a therapeutic agent.
Propiedades
Número CAS |
89461-49-4 |
|---|---|
Fórmula molecular |
C₂₀H₃₂O₄ |
Peso molecular |
336.47 |
Sinónimos |
(5Z,8Z,10R)-10-Hydroxy-10-[(2S,3S)-3-(2Z)-2-octen-1-yl-2-oxiranyl]-5,8-decadienoic Acid; (5Z,8Z,10R)-10-Hydroxy-10-[(2S,3S)-3-(2Z)-2-octenyloxiranyl]-5,8-decadienoic Acid; [2S-[2α(5Z,8Z,10S*),3β(Z)]]-10-Hydroxy-10-[3-(2-octenyl)oxiranyl]-5,8-decadien |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)


